1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol
Description
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-(6-piperazin-1-ylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C12H19N3O/c1-2-11(16)10-3-4-12(14-9-10)15-7-5-13-6-8-15/h3-4,9,11,13,16H,2,5-8H2,1H3 |
InChI Key |
RAWMWTWUNAYRTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)N2CCNCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol typically involves multi-step procedures. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with piperazine, followed by reduction and subsequent functionalization to introduce the propanol group. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The process may also include purification steps such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-one.
Reduction: Formation of 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antipsychotic activities.
Mechanism of Action
The mechanism of action of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of receptors and enzymes, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the structural and inferred physicochemical properties of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol with analogous piperazine-containing derivatives.
Structural Comparison
The target compound’s pyridine-piperazine-propanol architecture distinguishes it from related molecules:
- 2-(Piperazin-1-yl)ethan-1-ol derivatives (e.g., CAS 1057665-63-0): These feature carbazole and bromine substituents, resulting in a higher molecular weight (701.623 g/mol) and enhanced steric bulk compared to the simpler pyridine-based target compound .
- 1-(Piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride (CAS 883546-08-5): Contains a meta-tolyloxy group and a dihydrochloride salt, improving solubility but introducing aromatic hydrophobicity absent in the target compound’s pyridine system .
- 1-(Piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS 58955-26-3): Replaces the hydroxyl group with a ketone and incorporates a thiophene ring, likely altering electronic properties and metabolic stability .
Physicochemical and Functional Properties
Pharmacological Implications
- Target Compound : The pyridine ring may confer metabolic resistance compared to phenyl-based analogs, while the hydroxyl group could facilitate hydrogen bonding in target binding.
- Tolyloxy Derivatives (e.g., CAS 883546-08-5): The dihydrochloride salt improves bioavailability, and the tolyloxy group may mimic adrenergic ligands .
- Thiophene Derivatives: The thiophene’s electron-rich structure and enone moiety might enhance interactions with cysteine residues in enzymes, though this could increase off-target effects .
Limitations of Available Data
Biological Activity
1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol, a compound with the chemical formula , has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Properties
The molecular structure of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol consists of a piperazine ring attached to a pyridine moiety, contributing to its pharmacological profile. The compound is classified as a specialty chemical and is characterized by its moderate lipophilicity, which is crucial for biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperazine derivatives. For example, a study focusing on various piperazine-substituted compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol was noted for its effectiveness against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol | MRSA | High |
| 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol | E. coli | Moderate |
| 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol | Pseudomonas aeruginosa | Moderate |
Neuropharmacological Effects
Research has indicated that compounds containing piperazine structures can interact with neurotransmitter systems, particularly serotonin receptors. A study evaluating various piperazine derivatives found that those with structural similarities to 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol exhibited notable binding affinity to the 5-HT_1A receptor, suggesting potential antidepressant properties .
Case Study 1: Antibacterial Efficacy
A case study conducted on the antibacterial efficacy of piperazine derivatives involved testing against multiple bacterial strains. The findings revealed that 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol showed superior activity compared to standard antibiotics like ampicillin, particularly against resistant strains .
Case Study 2: Neuropharmacological Assessment
Another investigation assessed the neuropharmacological properties of piperazine derivatives, including 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol. The study utilized in vivo models to evaluate behavioral changes post-administration. Results indicated significant improvements in depressive-like behaviors, correlating with increased serotonin levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
